molecular formula C15H16N4O5S2 B2677138 Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate CAS No. 391874-97-8

Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Cat. No. B2677138
CAS RN: 391874-97-8
M. Wt: 396.44
InChI Key: FNTBKZLWRJTRHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. In

Scientific Research Applications

Physicochemical Properties

Research has shown that derivatives of 1,3,4-thiadiazole, including compounds structurally related to Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate, possess unique physicochemical properties. These properties include solubility in various solvents, distribution coefficients, and the determination of thermodynamic functions such as sublimation and transfer processes. These characteristics are crucial for understanding the compound's behavior in different environments, aiding in the development of quality control methods for potential pharmaceutical applications (Ol’khovich et al., 2017).

Potential Anticonvulsant Activities

Derivatives of 1,3,4-thiadiazole, including compounds similar to Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate, have been investigated for their potential anticonvulsant activities. These studies have highlighted the promise of thiadiazole derivatives as anticonvulsants, with specific compounds showing high anticonvulsive activity compared to standard drugs. Such findings underscore the importance of developing quality control techniques and further preclinical studies to explore the therapeutic potential of these compounds (Sych et al., 2018).

Precursor in Synthesis of Heterocyclic Compounds

Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate and its analogs have been utilized as precursors in the synthesis of various heterocyclic compounds. These synthetic routes are significant for creating molecules with potential antimicrobial and anticancer activities, showcasing the compound's versatility in drug development and chemical synthesis. For instance, the synthesis of Schiff base ligands from thiadiazole derivatives has been explored, demonstrating the antimicrobial activity of these synthesized compounds against several bacterial and fungal species (Vinusha et al., 2015).

properties

IUPAC Name

ethyl 2-[[5-[(4-methyl-3-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O5S2/c1-4-24-13(21)9(3)25-15-18-17-14(26-15)16-12(20)10-6-5-8(2)11(7-10)19(22)23/h5-7,9H,4H2,1-3H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTBKZLWRJTRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.